molecular formula C13H19FN2O B1481802 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol CAS No. 2098104-82-4

1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol

Cat. No. B1481802
CAS RN: 2098104-82-4
M. Wt: 238.3 g/mol
InChI Key: XDOBWTAJPXVTED-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol is a chemical compound with the molecular formula C7H14FNO . It has a molecular weight of 147.19100 .


Molecular Structure Analysis

The molecular structure of 1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol consists of 7 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol has a density of 1.07g/cm3 . It has a boiling point of 237.2ºC at 760 mmHg . The flash point is 97.3ºC . The exact mass is 147.10600 . The LogP value is 0.35050 , and the index of refraction is 1.46 .

Scientific Research Applications

Binding Affinity and Selectivity at D2-like Receptors

Compounds structurally related to "1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol" have been explored for their potency and selectivity in binding to D2-like receptors, which are of significant interest in the development of antipsychotic agents. The synthesis and evaluation of such compounds indicate that arylalkyl substituents can significantly improve the binding affinity and selectivity at these receptors. The composite structure of these molecules, including arylcycloalkylamines and their substitutions, plays a crucial role in their pharmacological properties (Sikazwe et al., 2009).

Synthesis and Chemical Properties

Research on related compounds demonstrates a wide array of synthetic routes and chemical transformations, aiding in the development of novel pharmaceuticals and materials. For example, studies on the nucleophilic aromatic substitution of the nitro-group provide insights into the reactivity of similar compounds under various conditions, which could be relevant for the synthesis or modification of "1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol" (Pietra & Vitali, 1972).

Antineoplastic Agents

Compounds with structural similarities to "1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol" have been discovered and developed as potential antineoplastic agents. Their cytotoxic properties, often exceeding those of contemporary anticancer drugs, along with their tumour-selective toxicity and ability to modulate multi-drug resistance, highlight the therapeutic potential of these molecules in cancer treatment (Hossain et al., 2020).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name

1-(2-aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-7-5-10-9-16(8-6-13(10)17)12-4-2-1-3-11(12)15/h1-4,10,13,17H,5-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOBWTAJPXVTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)CCF)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol
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1-(2-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol

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